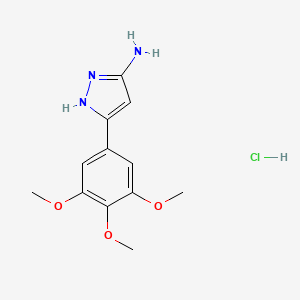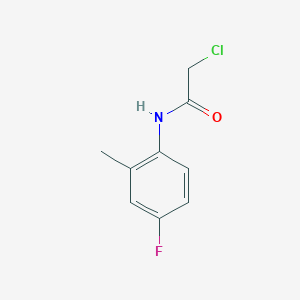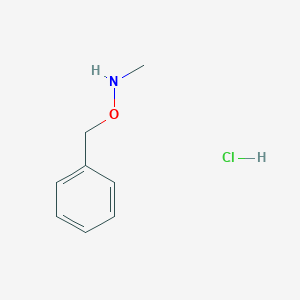
N-(フェニルメトキシ)メタンアミン塩酸塩
概要
説明
Methanamine, N-(phenylmethoxy)-, hydrochloride, also known as NPMH, is a widely used compound in scientific research and laboratory experiments. It is an organic compound with the chemical formula C6H13NO2·HCl and is a white, crystalline solid with a melting point of 118-120°C. NPMH has a wide range of applications in organic synthesis, biochemistry, and pharmacology.
科学的研究の応用
求核アミノ化剤
“N-(フェニルメトキシ)メタンアミン塩酸塩”または“O-ベンジル-N-メチルヒドロキシルアミン塩酸塩”は求核アミノ化剤として機能することができます . この特性により、さまざまな有機分子や医薬品の合成に不可欠な遷移金属触媒によるC–N結合形成反応に有用です .
複素環式化合物の合成
この化合物は、複素環式化合物の合成に使用できます . 1,3,4-オキサジアゾールなどの複素環式化合物は、ヒトや動物のさまざまな病気の治療に成功裏に使用されており、現代の農業において重要な役割を果たしています .
生物活性
望ましい生物活性を示す化合物には、1,3,4-オキサジアゾールなどの複素環系が含まれます . 多くのオキサジアゾール誘導体は、抗菌性、抗ウイルス性、血圧降下、抗真菌性、抗腫瘍性、抗がん性、抗酸化性、抗炎症性および鎮痛効果を示すことが証明されています .
植物保護剤
1,3,4-オキサジアゾールをベースにした化合物は、除草活性、殺虫活性、殺菌活性により植物保護剤として機能することができます . これにより、“N-(フェニルメトキシ)メタンアミン塩酸塩”または“O-ベンジル-N-メチルヒドロキシルアミン塩酸塩”は農業で潜在的に有用になります。
作用機序
Target of Action
Methanamine, N-(phenylmethoxy)-, hydrochloride, also known as O-benzyl-N-methylhydroxylamine hydrochloride, is primarily used as a urinary tract antiseptic . Its primary targets are the bacteria that cause urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
The hydrolysis of methanamine to formaldehyde in acidic environments is a key step in its mechanism of action .
Pharmacokinetics
It is known that methenamine is readily absorbed from the gastrointestinal tract .
Result of Action
The hydrolysis of methanamine to formaldehyde results in a bactericidal effect, helping to treat and prevent urinary tract infections . The formaldehyde produced is toxic to bacteria, leading to their death and the subsequent reduction of infection .
Action Environment
The efficacy of Methanamine, N-(phenylmethoxy)-, hydrochloride is influenced by the pH of the environmentIn more acidic conditions (ph<6), it is hydrolyzed to formaldehyde, which is highly bactericidal . Therefore, the pH of the urine can significantly influence the compound’s action, efficacy, and stability.
Safety and Hazards
Methanamine, N-(phenylmethoxy)-, hydrochloride can cause skin irritation and serious eye irritation . It is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes .
生化学分析
Biochemical Properties
Methanamine, N-(phenylmethoxy)-, hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with hydroxylamine derivatives, which are involved in the formation of oximes and hydrazones . These interactions are crucial for various biochemical processes, including the synthesis of complex organic compounds.
Cellular Effects
Methanamine, N-(phenylmethoxy)-, hydrochloride affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and metabolite levels within the cell .
Molecular Mechanism
The molecular mechanism of Methanamine, N-(phenylmethoxy)-, hydrochloride involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methanamine, N-(phenylmethoxy)-, hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing potential impacts on cell viability and metabolic processes.
Dosage Effects in Animal Models
The effects of Methanamine, N-(phenylmethoxy)-, hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating specific dosage ranges where the compound’s effects are most pronounced.
Metabolic Pathways
Methanamine, N-(phenylmethoxy)-, hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of organic compounds. For example, it may participate in the formation of oximes and hydrazones, which are important intermediates in organic synthesis . These interactions can influence the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of Methanamine, N-(phenylmethoxy)-, hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s biochemical applications and minimizing potential side effects.
Subcellular Localization
Methanamine, N-(phenylmethoxy)-, hydrochloride exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, influencing its interactions with other biomolecules and its overall biochemical effects.
特性
IUPAC Name |
N-phenylmethoxymethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-9-10-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLSFQUFEXQHCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540170 | |
| Record name | N-(Benzyloxy)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71925-14-9 | |
| Record name | N-(Benzyloxy)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

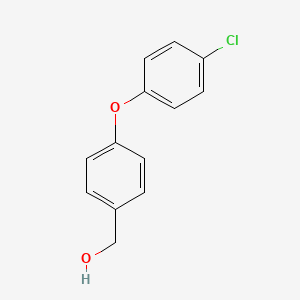



![1-{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine hydrochloride](/img/structure/B1356555.png)



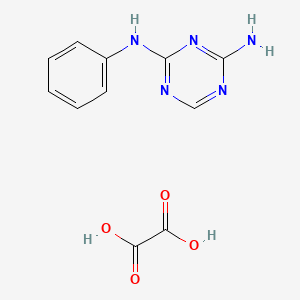
![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)

